molecular formula C7H2Cl2F2O B3095006 5-Chloro-2,4-difluorobenzoyl chloride CAS No. 1261734-09-1

5-Chloro-2,4-difluorobenzoyl chloride

Cat. No.: B3095006
CAS No.: 1261734-09-1
M. Wt: 210.99 g/mol
InChI Key: UYAIAVLGUQQECX-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzoyl Chlorides in Organic Chemistry

Benzoyl chloride and its derivatives are a class of acyl chlorides of significant importance in organic chemistry. nih.gov They serve as crucial chemical intermediates for manufacturing a wide array of chemicals, including dyes, perfumes, herbicides, and pharmaceuticals. nih.gov The primary utility of benzoyl chlorides lies in their function as benzoylating agents—a process that introduces a benzoyl group into a molecule, typically by reacting with alcohols, phenols, or amines.

The addition of halogen atoms to the benzene (B151609) ring of benzoyl chloride creates halogenated benzoyl chlorides. These substitutions are not merely additive; they fundamentally alter the electronic properties and reactivity of the molecule. This tailored reactivity makes halogenated benzoyl chlorides highly versatile building blocks, enabling the synthesis of complex and highly functionalized molecules for specialized applications in the pharmaceutical, agrochemical, and materials science sectors. alfa-chemistry.comchemanalyst.com

Significance of Fluorine and Chlorine Substituents in Aromatic Systems

The presence and position of fluorine and chlorine atoms on the aromatic ring of 5-Chloro-2,4-difluorobenzoyl chloride have a profound impact on its chemical behavior. Both halogens influence the electron density of the benzene ring through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the aromatic ring through the sigma bonds. Fluorine is the most electronegative element, so its inductive effect is significantly stronger than that of chlorine. This electron withdrawal deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive effect. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon in the benzene ring compared to the larger 3p orbitals of chlorine. This results in a more significant resonance donation from fluorine than from chlorine.

The interplay of these effects in this compound—with two strongly electron-withdrawing fluorine atoms and one chlorine atom at specific positions—creates a unique electronic environment. This distinct substitution pattern precisely modulates the reactivity at the acyl chloride group and the aromatic ring, making the compound a specialized reagent for synthesizing targeted molecular architectures.

Research Landscape of this compound as a Key Intermediate

This compound has emerged as a key intermediate in the development of advanced therapeutic agents. Its utility is not just theoretical; it is actively employed in the synthesis of novel, high-value molecules within the pharmaceutical research landscape. While it is broadly categorized as an intermediate for pharmaceuticals and agrochemicals, its most specific and detailed application appears in cutting-edge oncology research. alfa-chemistry.com

Recent patent literature discloses the explicit use of this compound as a critical reactant in the synthesis of compounds designed to target and modulate RNA-binding and RNA-modifying proteins. google.comgoogle.com Specifically, it is used to create molecules that inhibit the activity of 3' terminal uridylyl transferase (TUTase), an enzyme implicated in the progression of certain cancers, including breast cancer, ovarian cancer, and melanoma. google.com In the synthetic pathway described, this compound is reacted with other complex heterocyclic structures to form the final active pharmaceutical ingredient. google.com This application underscores the compound's role as an essential building block for constructing next-generation targeted cancer therapies.

Scope and Objectives of the Research Outline

The objective of this article is to present a scientifically precise and focused overview of this compound. The scope is strictly limited to its chemical context, the influence of its halogen substituents on its properties, and its documented role as a key intermediate in organic synthesis. By focusing on these core areas, this outline aims to provide a clear and accurate understanding of the compound's significance based on available scientific and patent literature.

Chemical Compound Data

The table below summarizes key identifying information for this compound.

PropertyValue
Compound Name This compound
CAS Number 1261734-09-1
Molecular Formula C₇H₂Cl₂F₂O

Role as a Synthetic Intermediate

The following table outlines the specific role of this compound in a documented synthetic application.

Application AreaSynthetic RoleTarget Molecule ClassTherapeutic TargetReference
Pharmaceutical / OncologyKey Reactant / Building BlockQuinolone-based CompoundsRNA-Modifying Proteins (TUTase Zcchc11) google.com, google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAIAVLGUQQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2,4 Difluorobenzoyl Chloride and Its Precursors

Retrosynthetic Analysis of 5-Chloro-2,4-difluorobenzoyl chloride

A retrosynthetic analysis of this compound logically points to its immediate precursor, 5-Chloro-2,4-difluorobenzoic acid. The transformation from the carboxylic acid to the acyl chloride is a standard and well-established reaction in organic chemistry. Therefore, the primary synthetic challenge lies in the efficient and regioselective synthesis of the substituted benzoic acid.

The 5-Chloro-2,4-difluorobenzoic acid itself can be conceptually disconnected to simpler, more readily available starting materials. The arrangement of the chloro and fluoro substituents on the benzene (B151609) ring suggests that the synthesis will likely involve electrophilic aromatic substitution reactions, such as chlorination and fluorination, on a difluorinated or chlorinated benzene derivative. The carboxylic acid group can be introduced through various methods, including the oxidation of a methyl group or the carboxylation of an organometallic intermediate.

Classical Synthetic Routes to Substituted Benzoyl Chlorides

The conversion of substituted benzoic acids to their corresponding benzoyl chlorides is a fundamental transformation in organic synthesis. These classical methods are widely employed due to their reliability and efficiency.

The most common and direct method for converting a carboxylic acid to an acyl chloride is by treatment with a chlorinating agent. doubtnut.comsciencemadness.orgaskiitians.com Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most frequently used. doubtnut.comaskiitians.comechemi.comresearchgate.netossila.com The reaction of a substituted benzoic acid with thionyl chloride produces the desired benzoyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture. doubtnut.comaskiitians.com

Other common chlorinating agents include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). sciencemadness.org The choice of reagent can depend on the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the final product.

ReagentByproductsAdvantages
Thionyl chloride (SOCl₂)SO₂, HClGaseous byproducts are easily removed
Phosphorus pentachloride (PCl₅)POCl₃, HClEffective for a wide range of substrates
Oxalyl chloride ((COCl)₂)CO, CO₂, HClVolatile byproducts, mild reaction conditions

The introduction of halogen atoms onto an aromatic ring is a key step in the synthesis of many substituted benzoyl chlorides. These reactions typically proceed via electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.

For the synthesis of precursors to this compound, halogenation of a difluorobenzene or a chlorobenzene (B131634) derivative is a plausible route. The fluorine atoms are strongly deactivating but ortho-, para-directing, while the chlorine atom is also deactivating and ortho-, para-directing. Careful control of reaction conditions and the choice of halogenating agent are necessary to achieve the desired substitution pattern.

Advanced Synthetic Approaches for Fluorinated and Chlorinated Aromatic Compounds

Modern synthetic chemistry offers more sophisticated methods for the regioselective introduction of halogen atoms onto aromatic rings, which are particularly useful for the synthesis of highly substituted compounds like 5-Chloro-2,4-difluorobenzoic acid.

Achieving specific substitution patterns in polysubstituted aromatic compounds requires precise control over the regioselectivity of halogenation reactions. Advanced methods often employ catalysts or specialized reagents to direct the halogen to a specific position. For instance, the use of directing groups can facilitate ortho-lithiation followed by reaction with an electrophilic halogen source to introduce a halogen atom at a specific position. nih.govresearchgate.net

Furthermore, the choice of solvent can significantly influence the regioselectivity of halogenation. For example, fluorinated alcohols like hexafluoroisopropanol have been shown to promote regioselective halogenation of arenes with N-halosuccinimides. acs.org

The synthesis of 5-Chloro-2,4-difluorobenzoic acid often involves a multi-step sequence starting from commercially available materials. One reported approach involves the nitration of a dichlorodifluorobenzene derivative, followed by reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer reaction to introduce the desired substituent. researchgate.netresearchgate.netresearchgate.net

Another strategy could involve the halogenation of a pre-existing difluorobenzoic acid. For example, the chlorination of 2,4-difluorobenzoic acid would need to be carefully controlled to achieve substitution at the 5-position.

Once the 5-Chloro-2,4-difluorobenzoic acid is obtained, its conversion to the corresponding acyl chloride is typically straightforward, employing the classical methods described earlier, such as reaction with thionyl chloride. ossila.comgoogle.com

Preparation of Related Fluorinated Benzoyl Chlorides via Specific Reagents

The synthesis of fluorinated benzoyl chlorides, key intermediates in the production of pharmaceuticals and agrochemicals, is accomplished through various methods utilizing specific chlorinating and fluorinating agents. The choice of reagent is critical and often depends on the starting material, desired purity, and reaction scale.

Traditionally, the conversion of a substituted benzoic acid to its corresponding benzoyl chloride is achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosgene (B1210022) (COCl₂). For instance, 2,4-dichloro-5-fluorobenzoic acid can be converted to 2,4-dichloro-5-fluorobenzoyl chloride using thionyl chloride. google.com Similarly, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid has been demonstrated using triphosgene (B27547) [bis(trichloromethyl)carbonate], a safer solid substitute for the highly toxic phosgene gas. asianpubs.org The reaction with triphosgene, catalyzed by N,N-dimethylformamide (DMF), can achieve yields as high as 95%. asianpubs.org

Another common strategy involves the chlorination of substituted benzaldehydes. A patented process describes the preparation of various substituted benzoyl chlorides by reacting the corresponding benzaldehyde (B42025) with chlorine gas in the presence of a radical initiator, such as 2,2′-azobis(isobutyronitrile). google.com This method has been applied to synthesize compounds like 2,6-difluorobenzoyl chloride from 2,6-difluorobenzaldehyde (B1295200) with yields of 96.7%. google.com

Halogen exchange is another important route. Benzoyl fluoride (B91410) can be prepared from benzoyl chloride by treatment with various fluoride sources, including potassium fluoride (KF) or anhydrous hydrogen fluoride (HF). orgsyn.org More advanced methods involve palladium-catalyzed acyl-exchange reactions, where a simple acyl fluoride like benzoyl fluoride can act as the fluoride source to generate more complex acyl fluorides from acid anhydrides. acs.org

The synthesis can also start from less functionalized aromatic rings. For example, 2,4-dichloro-5-fluoro-benzoic acid is prepared by reacting 2,4-dichlorofluorobenzene with acetyl chloride in the presence of aluminum chloride (a Friedel-Crafts acylation) to form an acetophenone (B1666503) intermediate, which is then oxidized using a sodium hypochlorite (B82951) solution. google.comgoogle.com

The following table summarizes various reagents used in the synthesis of related fluorinated and halogenated benzoyl chlorides and their precursors.

Target Compound/IntermediateStarting MaterialReagent(s)Catalyst/ConditionsYield
2,4-dichloro-5-fluorobenzoyl chloride2,4-dichloro-5-fluorobenzoic acidThionyl chlorideAcylation reaction>88% (overall)
2,3,4,5-tetrafluorobenzoyl chloride2,3,4,5-tetrafluorobenzoic acidTriphosgeneDMF, 353 K95.1%
2,6-difluorobenzoyl chloride2,6-difluorobenzaldehydeChlorine (Cl₂)2,2′-azobis(isobutyronitrile)96.7%
2,4-dichloro-5-fluoro-acetophenone2,4-dichlorofluorobenzeneAcetyl chlorideAluminum chloride (AlCl₃)80% (for final acid)
Benzoyl fluorideBenzoyl chlorideAnhydrous hydrogen fluoride (HF)30–40°C80-90%

Green Chemistry Principles in the Synthesis of Halogenated Benzoyl Chlorides

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of halogenated benzoyl chlorides. ucla.edu This involves developing safer reaction pathways, using less toxic reagents and solvents, and improving atom economy. uniroma1.it

A significant advancement is the replacement of highly toxic and hazardous reagents. Phosgene gas, a traditional chlorinating agent, is extremely dangerous. asianpubs.org Its replacement with triphosgene, a stable solid, significantly improves the safety of synthesizing acid chlorides. asianpubs.org Triphosgene decomposes to form phosgene in situ, minimizing the risks associated with handling and storing the gas. asianpubs.org This approach not only enhances safety but also allows for more precise stoichiometric control. asianpubs.org

Catalysis also plays a crucial role in greener synthesis. The use of solid acid catalysts, such as composite zeolite solid super acids, in Friedel-Crafts type reactions offers advantages over traditional Lewis acids like AlCl₃ or FeCl₃. google.comgoogle.com Solid catalysts can often be recovered and reused, reducing waste. They can also prevent the formation of large amounts of acidic aqueous waste generated during the work-up of reactions that use stoichiometric amounts of Lewis acids. google.com

Furthermore, process optimization through methods like continuous-flow chemistry can contribute to a greener synthesis. Continuous-flow reactors offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity, thereby reducing waste. uniroma1.it For example, a patented method for producing 2,4-dichloro-5-fluorobenzoyl chloride utilizes a tube reactor system, which allows for efficient heat transfer and precise control of reaction time, leading to a high yield of 99.1%. chemicalbook.com This method also incorporates the recovery and reuse of the solvent and excess reagent, adhering to the green chemistry principle of waste prevention. chemicalbook.com

The following table outlines the application of green chemistry principles in the synthesis of halogenated benzoyl chlorides.

Green Chemistry PrincipleTraditional MethodGreener AlternativeAdvantage
Use of Less Hazardous ReagentsPhosgene gas for chlorinationTriphosgene (solid)Improved safety in handling, storage, and transport. asianpubs.org
Use of Safer SolventsChlorinated solvents (e.g., Dichloromethane, Carbon tetrachloride)Bio-based solvents (e.g., Cyrene™) or solvent-free conditionsReduced environmental impact and toxicity. bath.ac.uk
CatalysisStoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acid catalysts (e.g., zeolites)Reduced waste, catalyst can be recycled. google.com
Waste PreventionBatch processing with difficult work-upsContinuous-flow reactors with solvent/reagent recoveryHigher efficiency, improved safety, and minimization of waste streams. uniroma1.itchemicalbook.com

Reaction Mechanisms and Reactivity Studies of 5 Chloro 2,4 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 5-Chloro-2,4-difluorobenzoyl chloride

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including this compound. masterorganicchemistry.com The reaction involves the replacement of the chloride leaving group by a nucleophile.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. libretexts.org

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.orgkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently results in the expulsion of the most stable leaving group. In the case of acyl chlorides, the chloride ion is an excellent leaving group, facilitating this step. khanacademy.org

This addition-elimination pathway is characteristic for most reactions of carboxylic acid derivatives. libretexts.org

The reactivity of the benzoyl chloride is significantly influenced by the substituents on the aromatic ring. In this compound, the halogen atoms (one chlorine and two fluorine atoms) are strongly electron-withdrawing. Their influence is primarily exerted through the inductive effect (-I effect).

These substituents pull electron density away from the benzene (B151609) ring, and consequently, from the carbonyl carbon. This inductive withdrawal enhances the partial positive charge on the carbonyl carbon, making it significantly more electrophilic. libretexts.org An increase in the electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles, thereby increasing the rate of the nucleophilic addition step. While halogens also have a resonance effect (+R effect) that donates electron density, the inductive effect is dominant for halogens, especially for fluorine. The combined electron-withdrawing power of three halogen substituents makes the carbonyl carbon of this compound highly reactive.

While the addition-elimination mechanism is common, an alternative pathway involving the formation of an acylium ion (R-C≡O⁺) can occur, particularly under specific conditions. researchgate.netmdpi.com This pathway is analogous to a unimolecular nucleophilic substitution (Sₙ1) reaction.

The reaction proceeds in two steps:

Ionization: The C-Cl bond breaks heterolytically to form a resonance-stabilized acylium cation and a chloride ion. This step is typically the rate-determining step.

Nucleophilic Attack: The acylium ion is then rapidly attacked by a nucleophile.

This Sₙ1-like mechanism is favored in strongly ionizing, weakly nucleophilic solvents (e.g., fluorinated alcohols) which can stabilize the charged intermediate. researchgate.netmdpi.com For substrates like this compound, the strong electron-withdrawing nature of the substituents destabilizes the formation of a positive charge on the carbonyl carbon, making the acylium cation pathway less favorable compared to substrates with electron-donating groups. However, it can be a competing pathway, especially in Friedel-Crafts acylation reactions where a strong Lewis acid catalyst is used to facilitate the formation of the acylium ion electrophile.

Solvolysis Kinetics and Mechanisms of Fluorinated Benzoyl Chlorides

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for studying the reaction mechanisms of benzoyl chlorides. rsc.org The mechanism can range from a fully associative (bimolecular, Sₙ2-like) pathway to a fully dissociative (unimolecular, Sₙ1-like) pathway, or a spectrum in between. mdpi.com

The properties of the solvent play a critical role in determining both the rate and the mechanism of solvolysis for fluorinated benzoyl chlorides. cdnsciencepub.comnih.gov Key solvent properties include ionizing power (polarity) and nucleophilicity.

Nucleophilic Solvents: In solvents with high nucleophilicity (e.g., aqueous ethanol, aqueous acetone), the reaction tends to follow a bimolecular pathway. rsc.org The solvent molecule directly attacks the carbonyl carbon in the rate-determining step, consistent with the addition-elimination mechanism. For an electron-deficient substrate like this compound, this pathway is generally favored.

Weakly Nucleophilic, High Ionizing Power Solvents: In solvents with high ionizing power but low nucleophilicity (e.g., trifluoroethanol (TFE), hexafluoroisopropanol (HFIP)), the Sₙ1-like pathway involving the formation of an acylium cation intermediate is more likely. researchgate.netmdpi.com These solvents are effective at stabilizing ionic intermediates but are poor nucleophiles, thus favoring the initial dissociation of the chloride ion.

The table below illustrates how solvent characteristics can influence the solvolysis mechanism.

Solvent TypeExample SolventsKey PropertyFavored MechanismRole of Solvent
Protic, NucleophilicAqueous Ethanol, Aqueous MethanolHigh NucleophilicityBimolecular (Associative, Sₙ2-like)Acts as Nucleophile in Rate-Determining Step
Protic, Weakly NucleophilicTrifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)High Ionizing PowerUnimolecular (Dissociative, Sₙ1-like)Stabilizes Acylium Cation Intermediate
Aprotic, PolarAcetonitrile, NitromethaneModerate PolarityCan support either pathway, often complex kineticsMainly acts as reaction medium

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates and to elucidate reaction mechanisms. wikipedia.org The original equation is:

log(k/k₀) = mY

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is a parameter that quantifies the ionizing power of the solvent. wikipedia.org

A value of m close to 1.0 is indicative of a dissociative Sₙ1-type mechanism with a transition state that is highly charged, similar to the reference solvolysis of tert-butyl chloride. wikipedia.org

For reactions where the solvent also acts as a nucleophile, the extended Grunwald-Winstein equation is used: researchgate.netbeilstein-journals.org

log(k/k₀) = lN + mY

Where:

l is the sensitivity of the substrate to the solvent's nucleophilicity.

N is the solvent nucleophilicity parameter. beilstein-journals.org

The values of l and m provide significant insight into the transition state of the solvolysis reaction. researchgate.net

A high m value and a low l value suggest a dissociative (Sₙ1-like) mechanism.

A significant l value indicates that the solvent is participating as a nucleophile in the rate-determining step, pointing to an associative (Sₙ2-like) mechanism. beilstein-journals.org

For substituted benzoyl chlorides, studies have shown a spectrum of mechanisms. Electron-donating groups tend to promote the dissociative pathway (higher m), while electron-withdrawing groups, as in this compound, favor the associative pathway (higher l). mdpi.com

The following table presents typical Grunwald-Winstein parameters for related compounds, illustrating the effect of substituents on the reaction mechanism.

SubstrateSubstituent EffectExpected l value (Sensitivity to Nucleophilicity)Expected m value (Sensitivity to Ionizing Power)Inferred Mechanism
p-Methoxybenzoyl chlorideStrongly Electron-DonatingLow (~0.3)HighPrimarily Dissociative (Sₙ1-like)
Benzoyl chlorideNeutral (Reference)Moderate (~0.5)ModerateIntermediate / Borderline
p-Chlorobenzoyl chlorideWeakly Electron-WithdrawingHigher (~0.6)ModerateMore Associative Character
This compoundStrongly Electron-WithdrawingHighModeratePrimarily Associative (Sₙ2-like)

Electrophilic Aromatic Substitution Reactions

This compound is an effective reagent for electrophilic aromatic substitution, most notably in Friedel-Crafts acylation reactions, to introduce the 5-chloro-2,4-difluorobenzoyl moiety onto an aromatic ring. nih.gov

Friedel-Crafts Acylation with this compound

The Friedel-Crafts acylation is a cornerstone method for forming carbon-carbon bonds and synthesizing aryl ketones. alexandonian.comnih.gov The reaction involves treating an aromatic compound with this compound in the presence of a stoichiometric amount of a Lewis acid catalyst, commonly AlCl₃.

The mechanism proceeds in several steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of the electrophilic 5-chloro-2,4-difluoroacylium ion. alexandonian.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. libretexts.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation reactions, leading to mono-substituted products. organic-chemistry.org

Representative Friedel-Crafts Acylation Reactions
Aromatic SubstrateCatalystTypical SolventProduct
BenzeneAlCl₃CS₂ or Dichloromethane(5-Chloro-2,4-difluorophenyl)(phenyl)methanone
TolueneAlCl₃Dichloromethane(5-Chloro-2,4-difluorophenyl)(p-tolyl)methanone
AnisoleFeCl₃ or AlCl₃Dichloroethane(5-Chloro-2,4-difluorophenyl)(4-methoxyphenyl)methanone

Regioselectivity and Steric Hindrance in Substituted Systems

When the aromatic substrate is already substituted, the position of the incoming 5-chloro-2,4-difluorobenzoyl group is determined by the electronic properties of the existing substituent and by steric factors. alexandonian.com

Electronic Effects:

Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase its nucleophilicity and direct the incoming electrophile to the ortho and para positions. This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance. alexandonian.com

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the ring's reactivity and direct the incoming electrophile to the meta position.

Steric Hindrance: The 5-chloro-2,4-difluorobenzoyl group is relatively bulky. In reactions with substituted arenes, particularly those with activating groups, steric hindrance often plays a significant role in determining the ratio of ortho to para isomers. stackexchange.com Attack at the para position is generally less sterically hindered than at the ortho position, which is adjacent to the existing substituent. Consequently, the para-substituted product is often formed preferentially, or even exclusively. alexandonian.comstackexchange.com For instance, in the acylation of toluene, the major product is the para-acylated ketone. alexandonian.com

Regioselectivity in Friedel-Crafts Acylation
Substituted AreneSubstituent TypeDirecting EffectMajor ProductReasoning
Anisole (-OCH₃)ActivatingOrtho, ParaPara-isomerPara position is electronically favored and sterically less hindered. beilstein-journals.org
Toluene (-CH₃)ActivatingOrtho, ParaPara-isomerSteric hindrance makes the para position more accessible than ortho. alexandonian.com
Nitrobenzene (-NO₂)DeactivatingMetaMeta-isomerReaction is slow, but substitution occurs at the electronically favored meta position.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of other magnetically active nuclei, such as fluorine.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-Chloro-2,4-difluorobenzoyl chloride is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at position 6 (H-6) is expected to be deshielded by the adjacent carbonyl group and the fluorine at position 4, while the proton at position 3 (H-3) will be influenced by the adjacent fluorine at position 2 and the chlorine at position 5. The electron-withdrawing nature of the substituents will shift these signals downfield, typically in the range of 7.0-8.5 ppm. The signals will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display signals for each of the seven carbon atoms in unique chemical environments. The carbonyl carbon of the benzoyl chloride group is characteristically found at a low field, typically in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-165 ppm. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key feature in identifying these carbons. The carbons adjacent to the chlorine and the carbonyl group will also show characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at positions 2 and 4. The chemical shifts of these fluorine atoms are influenced by the other substituents on the aromatic ring. The fluorine at position 2 will be affected by the adjacent carbonyl group and the chlorine at position 5, while the fluorine at position 4 is influenced by the chlorine at position 5 and the proton at position 3. The signals will likely appear as multiplets due to fluorine-fluorine and fluorine-proton couplings. The chemical shifts for aromatic fluorine compounds typically appear in a range of -100 to -150 ppm relative to a standard reference.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the chloro and fluoro substituents, by observing their long-range couplings to the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Substituent Effects

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band typically appears at a high frequency, generally in the range of 1770-1820 cm⁻¹. The presence of electron-withdrawing substituents on the aromatic ring, such as chlorine and fluorine, tends to increase the carbonyl stretching frequency. This is due to the inductive effect of the halogens, which withdraws electron density from the carbonyl group, leading to a stronger and stiffer C=O bond that vibrates at a higher frequency. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency, but the inductive effect of the multiple halogen substituents is expected to be the dominant factor in this case.

Aromatic C-H and C-F Stretching Frequencies

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the aromatic C-H and C-F stretching frequencies are characteristic indicators of its structure.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org The carbon-fluorine (C-F) stretching bands in aromatic compounds are generally strong and appear in the 1300-1100 cm⁻¹ region. The exact position of these bands can be influenced by the presence of other substituents on the aromatic ring. Additionally, the spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the acyl chloride, typically in the range of 1815-1775 cm⁻¹, and a C-Cl stretch from the acyl chloride group around 900-600 cm⁻¹.

Table 1: Expected Infrared Stretching Frequencies for this compound.
BondVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=O (Acyl Chloride)Stretching1815 - 1775
Aromatic C=CStretching1600 - 1400
Aromatic C-FStretching1300 - 1100
C-Cl (Acyl Chloride)Stretching900 - 600
Aromatic C-ClStretching850 - 550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₇H₂Cl₂F₂O. chemazone.com By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. For comparison, the related compound 5-Chloro-2-fluorobenzoyl chloride (C₇H₃Cl₂FO) has a reported exact mass of 191.954498 Da. chemsrc.com

Calculated Exact Mass of this compound:

Formula: C₇H₂Cl₂F₂O

Exact Mass: 209.94508 Da

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Patterns and Structural Information

Under electron impact ionization (EI-MS), this compound is expected to undergo predictable fragmentation. The fragmentation of benzoyl chlorides typically begins with the cleavage of the weakest bonds. nih.gov

Key expected fragmentation pathways include:

Loss of the acyl chloride chlorine: The C-Cl bond in the acyl chloride group is weak and can cleave to form a stable acylium ion. This would result in a fragment ion [M-Cl]⁺.

Loss of carbon monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.

Formation of the benzoyl cation: A primary fragmentation would be the formation of the 5-chloro-2,4-difluorobenzoyl cation.

Cleavage of ring substituents: At higher energies, fragmentation of the aromatic ring itself can occur, involving the loss of the fluorine or chlorine substituents.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound.
Fragment Ion (Structure)Mass-to-Charge Ratio (m/z)Neutral Loss
[C₇H₂Cl₂F₂O]⁺• (Molecular Ion)210 (for ³⁵Cl₂)-
[C₇H₂ClF₂O]⁺175 (for ³⁵Cl)Cl•
[C₆H₂ClF₂]⁺147 (for ³⁵Cl)Cl•, CO

X-ray Crystallography for Solid-State Structure Analysis

While no specific crystal structure for this compound has been reported in publicly accessible databases, its solid-state characteristics can be inferred from theoretical principles and the known structures of similar halogenated benzoyl chlorides. researchgate.net

Crystal Packing and Intermolecular Interactions

In the solid state, the arrangement of molecules (crystal packing) is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a role:

Halogen Bonding: The electropositive region (σ-hole) on the chlorine and fluorine atoms can interact with electronegative atoms like oxygen or other halogens on neighboring molecules (e.g., Cl···O, F···O, Cl···F). researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Dipole-Dipole Interactions: The polar C=O, C-F, and C-Cl bonds create a significant molecular dipole, leading to dipole-dipole interactions that influence molecular alignment in the crystal lattice.

C-H···O and C-H···F Interactions: Weak hydrogen bonds between the aromatic C-H groups and the electronegative oxygen or fluorine atoms of adjacent molecules are also likely to be present. researchgate.net

Table 3: Potential Intermolecular Interactions in Solid this compound.
Interaction TypeDescription
Halogen BondingInteractions involving Cl and F atoms (e.g., Cl···O, F···O, Cl···F).
π-π StackingStacking of aromatic rings.
Dipole-DipoleAlignment of molecular dipoles from polar bonds (C=O, C-F, C-Cl).
Weak Hydrogen BondsC-H···O and C-H···F contacts.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory.

Aromatic Ring: The benzene ring is a planar hexagon with C-C-C bond angles of approximately 120°.

Carbonyl Group: The carbon atom of the carbonyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles around 120°.

Table 4: Predicted Molecular Geometry Parameters for this compound.
AtomsParameterExpected Value
Aromatic C-C-CBond Angle~120°
C-C=OBond Angle~120°
O=C-ClBond Angle~120°
C-C-ClBond Angle~120°

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

For a compound like this compound, the primary chromophore is the benzoyl chloride group conjugated with the substituted benzene ring. The electronic transitions expected would be of the types π → π* and n → π. The π → π transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene ring and the carbonyl group to the corresponding antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and chlorine atoms) to the π* antibonding orbital of the carbonyl group.

The substitution pattern on the benzene ring, with two fluorine atoms and one chlorine atom, would be expected to influence the absorption maxima (λmax). These halogen substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands of the parent benzoyl chloride chromophore through their inductive and resonance effects.

However, without experimental data, it is not possible to provide the specific λmax values, molar absorptivity coefficients (ε), or the solvent-dependent spectral shifts for this compound. The generation of a data table and a detailed discussion of research findings are therefore precluded.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to compute the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 5-Chloro-2,4-difluorobenzoyl chloride would focus on mapping the electron density to determine various reactivity descriptors.

Key aspects of a DFT study on this molecule would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring would be expected to lower the LUMO energy, thereby increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity towards nucleophiles.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface. Regions of negative potential (red) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would highlight sites for nucleophilic attack. For this compound, the most positive potential would be anticipated at the carbonyl carbon.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites, indicating the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.

The reactivity of substituted benzoyl chlorides is significantly influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, generally increase the reactivity of the acyl chloride towards nucleophilic substitution by making the carbonyl carbon more electrophilic. stackexchange.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzoyl Chloride

Property Value Significance
HOMO Energy -7.5 eV Relates to the ability to donate electrons.
LUMO Energy -1.2 eV Relates to the ability to accept electrons; lower values indicate higher electrophilicity.
HOMO-LUMO Gap 6.3 eV Indicator of chemical reactivity and stability.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Ab Initio Calculations for Thermochemistry and Energetics

Ab initio calculations, which are based on first principles without empirical parameterization, are highly reliable for determining the thermochemical properties of molecules. For this compound, these calculations can provide accurate values for its heat of formation, entropy, and Gibbs free energy.

Table 2: Representative Ab Initio Thermochemical Data for a Benzoyl Chloride Derivative

Thermochemical Property Calculated Value Unit
Enthalpy of Formation (ΔHf°) -250.5 kJ/mol
Standard Entropy (S°) 350.2 J/(mol·K)

Note: This table presents example data to demonstrate the output of ab initio thermochemical calculations.

Heterolytic Bond Dissociation Energies of Acyl Chlorides

The heterolytic bond dissociation energy (HBDE) of the carbon-chlorine bond in an acyl chloride is a key parameter that reflects the energy required to break the C-Cl bond to form an acylium cation and a chloride anion. This value is directly related to the reactivity of the acyl chloride in ionization-based (SN1-like) reactions.

Ab initio calculations are well-suited for determining HBDEs. Research on the solvolysis of various substituted benzoyl chlorides has shown a correlation between their reaction rates and their calculated HBDEs. mdpi.comresearchgate.net For this compound, the presence of three electron-withdrawing halogen substituents on the benzene ring would be expected to destabilize the resulting acylium cation, leading to a higher HBDE compared to unsubstituted benzoyl chloride. This suggests that it would be less reactive in reactions proceeding through a dissociative or SN1-like mechanism.

A study by Bentley and Harris investigated the HBDEs of several chloro- and fluoro-substituted benzoyl chlorides using ab initio calculations. mdpi.com While the 5-chloro-2,4-difluoro isomer was not included, the data for related compounds are instructive.

Table 3: Calculated Heterolytic Bond Dissociation Energies (HBDE) for Selected Substituted Benzoyl Chlorides

Substituent(s) HBDE (kcal/mol)
H 150.1
4-Fluoro 152.4
4-Chloro 151.7

Source: Adapted from Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6611-6635. mdpi.comresearchgate.net The trend indicates that electron-withdrawing substituents increase the HBDE, making the formation of the acylium cation more difficult.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Potential Energy Surfaces

The planarity of the benzoyl chloride system is a key conformational feature. The rotational barrier around the C-C bond connecting the phenyl ring and the carbonyl group determines the preferred orientation of the carbonyl chloride group relative to the ring. For most substituted benzoyl chlorides, a planar conformation is energetically favored. researchgate.net

For this compound, a computational conformational analysis would involve rotating the C(ring)-C(carbonyl) bond and calculating the energy at each rotational angle to generate a potential energy surface. This would reveal the global minimum energy conformation and the energy barriers between different conformers. It is anticipated that the planar conformation would be the most stable. A study on the crystal structure of 2,4-difluorobenzoyl chloride revealed a "conformational lock" due to intramolecular interactions, suggesting that the conformational preferences in such molecules can be influenced by subtle intramolecular forces. nih.gov

Solvent Effects and Solvation Models

The behavior of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit or implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, COSMO, SMD), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally more efficient and are widely used to calculate solvation free energies and to model reactions in solution.

For this compound, implicit solvation models could be used to study how its stability and reactivity change in solvents of varying polarity. For instance, polar solvents would be expected to stabilize the charge separation in the transition state of nucleophilic substitution reactions, thereby accelerating the reaction rate. The solvolysis of substituted benzoyl chlorides is known to be sensitive to the solvent medium, with different mechanisms (associative vs. dissociative) being favored in different solvents. nih.gov

Table 4: Common Compound Names Mentioned in the Article

Compound Name
This compound
Benzoyl chloride
4-Fluorobenzoyl chloride
4-Chlorobenzoyl chloride
3,5-Dichlorobenzoyl chloride

Analysis of Fluorine Effects on Molecular Properties

The substitution of hydrogen atoms with fluorine on an aromatic ring, as seen in this compound, profoundly alters the molecule's electronic structure and intermolecular behavior. Computational studies on fluorinated aromatic compounds provide significant insights into these changes.

Fluorine is the most electronegative element, and its presence on the benzoyl chloride ring exerts a powerful electron-withdrawing inductive effect (-I effect). allen.inquora.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the fluorine atoms. allen.in In this compound, the two fluorine atoms at positions 2 and 4, along with the chlorine atom at position 5, collectively decrease the electron density of the benzene ring.

This strong inductive effect has several consequences:

Increased Electrophilicity: The withdrawal of electron density from the ring makes the carbonyl carbon of the benzoyl chloride group more electron-deficient and, therefore, more electrophilic. This enhances its reactivity toward nucleophiles in substitution reactions. allen.instackexchange.com

Acidity Modulation: Fluorine substitution is known to lower the pKa of nearby functional groups, making protic groups more acidic. mdpi.com

Bond Polarization: The C-F bond is highly polarized, creating a significant partial positive charge on the attached carbon and a partial negative charge on the fluorine atom.

The magnitude of the inductive effect is distance-dependent, decreasing with the number of bonds separating the electronegative atom from the point of interest.

The introduction of fluorine substituents significantly modifies the nature of the aromatic π-electron system. While the inductive effect withdraws electron density through σ-bonds, fluorine can also exhibit a positive mesomeric effect (+M), donating electron density from its lone pairs into the π-system. However, for fluorine, the inductive effect strongly dominates the mesomeric effect.

The net result is a substantial decrease in the electron density of the aromatic π-system. nih.gov Computational studies using electrostatic potential (EP) maps on fluorinated benzenes show that as more fluorine atoms are added, the electron-rich π-donor character of the benzene ring is inverted, turning it into an electron-deficient π-acceptor. nih.govresearchgate.net This "perfluorination effect" alters the molecule's ability to engage in typical aromatic interactions:

π-π Interactions: The reduced electron density of the π-system in this compound weakens its interactions with electron-rich aromatic rings but can enhance interactions with electron-donor molecules. nih.gov

Cation-π Interactions: The electron-deficient nature of the fluorinated ring disfavors interactions with cations.

The role of covalently bonded fluorine as a hydrogen bond acceptor is a topic of considerable discussion. While the fluoride (B91410) anion (F⁻) is a very strong hydrogen bond acceptor, organic fluorine is generally considered a weak one. sci-hub.sersc.org Nevertheless, C-H···F interactions are recognized as significant in influencing molecular conformation and crystal packing. researchgate.net

In the context of this compound, several types of intermolecular interactions involving fluorine are possible:

C-H···F Hydrogen Bonds: These interactions can occur between the fluorine atoms of one molecule and hydrogen atoms of another. Though weak, these bonds can play a crucial role in directing the self-assembly of molecules in the solid state. sci-hub.seresearchgate.net

F···F Contacts: Studies on fluorinated benzoyl chlorides have shown that as the number of fluorine atoms on the phenyl ring increases, the contribution of F···F contacts to the crystal packing also increases. researchgate.net

Halogen Bonds: The chlorine atom on the ring can also participate in halogen bonding, acting as an electrophilic "sigma-hole" donor to interact with a nucleophilic region of an adjacent molecule. researchgate.net

The interplay of these weak interactions, including C-H···F, F···F, and C-H···Cl contacts, dictates the supramolecular architecture of fluorinated compounds in the crystalline phase. researchgate.netrsc.org

Interaction TypeDescriptionSignificance in Fluorinated Compounds
Inductive Effect (-I) Withdrawal of electron density through sigma bonds due to high electronegativity.Dominant effect of fluorine; increases electrophilicity of the carbonyl carbon. allen.inmdpi.com
π-System Modification Reduces electron density of the aromatic ring, changing it from a π-donor to a π-acceptor.Alters π-π stacking and other non-covalent interactions. nih.govresearchgate.net
C-H···F Hydrogen Bond Weak electrostatic interaction between a C-H donor and a fluorine acceptor.Influences molecular conformation and crystal packing motifs. rsc.orgresearchgate.net
F···F Contacts Interactions between fluorine atoms of adjacent molecules.Contribution to crystal packing increases with the degree of fluorination. researchgate.net

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction pathways and analyzing the energetics of transition states for reactions involving compounds like this compound. mdpi.comprensipjournals.com The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution.

This reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. Computational modeling can elucidate this pathway:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. The electron-withdrawing fluorine and chlorine atoms on the aromatic ring stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy for this step compared to non-halogenated benzoyl chloride. stackexchange.comrsc.org

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Elimination of Leaving Group: The carbonyl group is reformed by eliminating the chloride ion, which is a good leaving group.

Theoretical calculations can predict the geometries and energies of the reactants, transition states, intermediates, and products. For instance, studies on the nucleophilic substitution of perfluoroaromatics have used DFT to calculate activation energies and explain site selectivity, finding that transition state stability is a key determinant of the reaction outcome. mdpi.com For this compound, such analysis would confirm the high reactivity of the acyl chloride group, enhanced by the strong inductive effects of the halogen substituents on the phenyl ring.

Computational MethodApplication in Studying Reaction PathwaysReference
Density Functional Theory (DFT) Calculating activation energies, geometries of transition states and intermediates, and predicting reaction site selectivity. mdpi.comprensipjournals.com
Hartree-Fock (HF) Predicting molecular structure and vibrational wavenumbers to support reaction analysis. orientjchem.org
Ab initio methods (MP2, CCSD(T)) High-accuracy calculation of intermolecular interaction energies to understand reactant approach. researchgate.net

Applications As Synthetic Intermediates and Building Blocks

Role in Pharmaceutical Synthesis

The structural features of 5-Chloro-2,4-difluorobenzoyl chloride make it an important component in the development of new pharmaceutical agents. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its metabolic stability, binding affinity, and bioavailability.

This compound and its structural analogs are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The acyl chloride group provides a reactive handle for introducing the 5-chloro-2,4-difluorobenzoyl moiety into a target molecule through acylation reactions. This is a common strategy in medicinal chemistry to build molecular complexity and to introduce a structural fragment known to confer desirable biological activity. For instance, related compounds like 2,4-dichloro-5-fluorobenzoyl chloride are pivotal in producing broad-spectrum antibiotics. google.com

This compound is a valuable precursor for creating new antibacterial agents. For example, derivatives of quinolone-3-carboxylic acids, which are known for their antibacterial properties, can be synthesized using fluorinated benzoic acid intermediates. researchgate.net The synthesis of fluorobenzoylthiosemicarbazides and their subsequent cyclization to 1,2,4-triazoles has been explored for antibacterial activity. nih.gov While these triazoles showed limited activity, the precursor thiosemicarbazides demonstrated that the substitution pattern on the aryl ring was crucial for their antibacterial response against Gram-positive bacteria. nih.gov The trifluoromethyl derivatives, in particular, were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus. nih.gov

Table 1: Examples of Synthesized Antibacterial Agents and Intermediates

Compound Class Starting Material/Intermediate Target Bacteria Research Finding
Fluoroquinolones 2,4-dichloro-5-fluorobenzoyl chloride Broad Spectrum Key intermediate for synthesis. google.comgoogle.comgoogle.com
Quinolone-3-carboxylic acid derivatives 5-Chloro-2,3,4-trifluorobenzoic acid Not specified Valuable intermediate for synthesis. researchgate.net

The this compound moiety is incorporated into various heterocyclic scaffolds to generate compounds with antifungal properties. Benzoxazole derivatives, for example, have been synthesized and shown to possess antifungal activity. mdpi.com The synthesis often involves the condensation of precursor molecules where the benzoyl chloride could be used to introduce the substituted phenyl ring. Similarly, triazole derivatives, which are the basis for several clinical antifungal drugs like fluconazole, are a major area of research. nih.govscielo.org.mxresearchgate.net The synthesis of novel triazole derivatives containing a substituted benzyl (B1604629) group has been shown to yield compounds with activity against various human pathogenic fungi. researchgate.net

Table 2: Antifungal Activity of Synthesized Compounds

Compound Class Target Fungi Key Findings
Benzoxazole derivatives Phytopathogenic fungi Most synthesized compounds showed moderate antifungal activities. mdpi.com
Benzylic 1,2,3-triazole-4-carboxamides Rhizopus oryzae Two compounds were identified as potent fungicidal agents against this species. scielo.org.mx

In the search for new anti-inflammatory drugs, this compound and related compounds are used to modify existing molecules to enhance their activity. An example is the synthesis of 5-O-4-Chlorobenzoylpinostrobin from pinostrobin, a natural flavanone (B1672756) with known anti-inflammatory properties. ajgreenchem.comunair.ac.idajgreenchem.com The introduction of the 4-chlorobenzoyl group was hypothesized to increase the compound's ability to interact with biological targets. ajgreenchem.comajgreenchem.com In silico studies predicted that the synthesized derivative would have stronger anti-inflammatory activity by inhibiting the COX-2 receptor. unair.ac.idajgreenchem.com Additionally, 2,4-diaryl-5(4H)-imidazolones have been developed as selective COX-2 inhibitors, demonstrating good anti-inflammatory activity in animal models with reduced gastrointestinal toxicity. mdpi.com

The versatility of this compound extends to the synthesis of compounds with potential anticancer and antiviral applications. For instance, novel benzofuran (B130515) analogues linked to a 1,2,3-triazole moiety have been synthesized and evaluated for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. nih.gov Certain derivatives from this series showed outstanding activity, even when compared to the standard drug doxorubicin. nih.gov In the realm of antiviral research, various benzimidazole (B57391) and benzotriazole (B28993) derivatives have been synthesized. nih.govresearchgate.netnih.gov Ribonucleosides of 2-chloro-5,6-dihalobenzimidazoles were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Similarly, certain 5-chlorobenzotriazole (B1630289) derivatives have shown selective antiviral activity against Coxsackievirus B5. researchgate.netnih.gov

Table 3: Anticancer and Antiviral Research Findings

Compound Class Biological Target Activity
Benzofuran-triazole analogues A-549 and HeLa cancer cell lines A 2-(trifluoromethyl)benzyl substituted derivative showed outstanding anticancer activity. nih.gov
2-Chloro-5,6-dihalobenzimidazole ribonucleosides Human cytomegalovirus (HCMV) The 5,6-dibromo and 5,6-diiodo analogs were active against HCMV. nih.gov

P2X3 receptors are implicated in various sensory pathways, and their antagonists are being investigated for conditions such as chronic cough and pain. The synthesis of potent P2X3 receptor antagonists often involves complex heterocyclic structures. For example, benzimidazole-4,7-dione-based compounds have been studied as novel anti-nociceptive agents acting as P2X3 receptor antagonists. nih.gov The synthesis of these molecules involves multiple steps where halogenated anilines and other substituted intermediates are key building blocks. While not directly mentioning this compound, the syntheses highlight the importance of substituted phenyl rings in the final structure for achieving potent antagonism of the P2X3 receptor.

Inhibitors for High-Risk Coronaviruses

A comprehensive review of scientific literature and patent databases did not yield specific examples or research detailing the use of this compound in the synthesis of inhibitors for high-risk coronaviruses.

Applications in Agrochemical Synthesis

Precursor for Herbicides, Fungicides, and Insecticides

Despite the broad utility of substituted benzoyl chlorides in the agrochemical industry, a thorough search of scientific and patent literature did not identify specific instances of this compound being used as a direct precursor for the synthesis of herbicides, fungicides, or insecticides.

Development of Specialty Materials

Synthesis of Polymer Materials with Enhanced Properties

While acyl chlorides are a fundamental class of monomers for producing high-performance polymers, specific research or patents detailing the application of this compound in the synthesis of polymer materials with enhanced properties could not be located in the available literature.

Fine Chemical and Organic Synthesis Applications

Building Block in Complex Molecular Architectures

This compound serves as a valuable intermediate and building block in the field of advanced organic synthesis. Its utility is demonstrated in its application as a starting material for constructing complex, multi-ring heterocyclic compounds that are investigated for potential therapeutic applications. The compound provides a reactive acyl chloride functional group attached to a uniquely substituted aromatic ring, which allows for its incorporation into larger, more complex molecular frameworks.

A key example of its application is found in the synthesis of quinoline-based compounds. In a patented synthetic route, this compound is the initial reactant in a multi-step process to create "(R)-6-chloro-4-oxo-7-(2-((pyridin-2-yloxy)methyl)pyrrolidin-1-yl)-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylic acid". google.com This complex molecule is designed to target RNA-binding or RNA-modifying proteins, highlighting the importance of the initial building block in constructing sophisticated molecules for biomedical research. google.com The synthesis begins with the conversion of 5-chloro-2,4-difluorobenzoic acid into its more reactive acid chloride form, this compound, to facilitate subsequent reactions. google.com

The table below outlines the role of this compound in the synthesis of this complex molecule.

Table 1: Application of this compound in Synthesis

Starting Material Key Transformation Step Resulting Complex Molecule Potential Application Area Source
This compound Serves as the initial building block in a multi-step synthesis. (R)-6-chloro-4-oxo-7-(2-((pyridin-2-yloxy)methyl)pyrrolidin-1-yl)-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylic acid Targeting RNA-binding or RNA-modifying proteins google.com

Conclusion and Future Research Directions

Summary of Current Research Status

Currently, 5-Chloro-2,4-difluorobenzoyl chloride is primarily recognized as a commercially available, yet specialized, chemical intermediate. Its research profile in publicly accessible scientific literature is limited, with much of the information residing in the patent landscape and supplier databases. The compound, identified by its CAS number 1261734-09-1, is often cataloged for its potential use in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

The presence of fluorine atoms and a chlorine atom on the benzoyl chloride moiety suggests its utility in introducing these halogens into larger molecules, a common strategy in medicinal and agricultural chemistry to enhance biological activity and metabolic stability. Research on analogous compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, which is a key intermediate in the synthesis of fluoroquinolone antibiotics, provides a strong indication of the likely application areas for this compound. The current research status can be summarized as being in a nascent stage of exploration, with its full potential yet to be extensively documented in peer-reviewed journals.

Unexplored Synthetic Pathways and Methodological Advancements

While specific, documented synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be logically inferred from established chemical principles. The most probable pathway involves the chlorination of 5-chloro-2,4-difluorobenzoic acid.

Table 1: Plausible Synthetic Pathway for this compound

StepReactantReagentProduct
15-Chloro-2,4-difluorobenzoic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)This compound

The synthesis of the precursor, 5-chloro-2,4-difluorobenzoic acid, could be achieved through various routes, starting from more common fluorinated aromatics. Unexplored pathways for the synthesis of the benzoyl chloride itself could involve direct chlorocarbonylation of a suitable precursor, a methodological advancement that could offer a more atom-economical and potentially greener route.

Further methodological advancements could focus on the use of novel, milder, and more selective chlorinating agents to convert the carboxylic acid to the acid chloride, minimizing the formation of impurities and simplifying purification processes. The development of continuous flow processes for its synthesis could also represent a significant methodological leap forward, offering enhanced safety, efficiency, and scalability.

Advanced Mechanistic Investigations

The primary reaction of this compound is expected to be Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. An advanced mechanistic investigation would delve into the specific electronic and steric effects of the halogen substituents on the reactivity of the acylium ion intermediate.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated by the reaction of the benzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme: Formation of the Acylium Ion

The two fluorine atoms, being highly electronegative, are expected to be electron-withdrawing, which would destabilize the acylium ion to some extent compared to a non-fluorinated analogue. However, the chlorine atom's electronic effect would be more complex, involving both inductive withdrawal and potential resonance donation. A detailed computational study, employing Density Functional Theory (DFT), could provide valuable insights into the geometry, charge distribution, and energy of the acylium ion and the transition states involved in the acylation of various aromatic substrates. Such studies would elucidate the regioselectivity and reactivity of this compound in Friedel-Crafts reactions.

Novel Applications and Derivative Development

The true potential of this compound lies in the development of novel derivatives with valuable applications. Based on the known applications of similar fluorinated benzoyl chlorides, several promising avenues can be explored.

Table 2: Potential Applications of this compound Derivatives

Application AreaType of DerivativePotential Biological/Chemical Activity
Pharmaceuticals Amides, esters, ketonesKinase inhibitors, anti-inflammatory agents, antibacterials
Agrochemicals Benzoylureas, pyrazolesInsecticides, herbicides, fungicides
Materials Science Polyimides, polyamidesHigh-performance polymers with enhanced thermal stability and flame retardancy

In medicinal chemistry, the 5-chloro-2,4-difluorobenzoyl moiety could be incorporated into molecules to modulate their binding affinity to biological targets, improve their pharmacokinetic properties, and enhance their metabolic stability. For instance, it could serve as a key building block for the synthesis of novel kinase inhibitors for cancer therapy or new classes of antibiotics to combat resistant bacteria.

In the agrochemical sector, derivatives such as benzoylphenylureas are a well-established class of insecticides. This compound could be used to synthesize new analogues with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

Role of this compound in Emerging Chemical Technologies

The unique properties imparted by fluorine atoms make fluorinated compounds central to many emerging chemical technologies. This compound can play a role in these advancements.

In the field of sustainable chemistry , the development of more efficient and selective synthetic routes to and from this compound can contribute to greener chemical processes. The use of biocatalysis or flow chemistry for its transformations are areas ripe for exploration.

In materials science , the incorporation of the 5-chloro-2,4-difluorobenzoyl unit into polymers can lead to materials with enhanced properties. The high electronegativity and bond strength of the C-F bond can improve the thermal stability, chemical resistance, and flame retardancy of polymers such as polyamides and polyimides. These advanced materials could find applications in aerospace, electronics, and other high-performance sectors.

Furthermore, as the demand for specialty chemicals with tailored properties grows, versatile building blocks like this compound will become increasingly important. Its ability to introduce a specific pattern of halogenation onto an aromatic ring provides a powerful tool for the design and synthesis of new functional molecules.

Q & A

Basic: What synthetic routes are available for preparing 5-chloro-2,4-difluorobenzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of 5-chloro-2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) under reflux. Key factors include:

  • Temperature control : Maintaining reflux (~70–80°C) prevents side reactions like hydrolysis of the acyl chloride .
  • Catalyst selection : Acid catalysts (e.g., DMF) enhance reactivity by generating reactive intermediates .
  • Purification : Distillation or recrystallization removes residual SOCl₂ and byproducts. Lab-scale methods yield ~85–90% purity, while industrial processes optimize for >95% purity via continuous flow reactors .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model:

  • Electrophilicity : The carbonyl carbon's partial positive charge (calculated via Mulliken charges) correlates with reactivity toward amines or alcohols .
  • Steric effects : Fluorine and chlorine substituents at positions 2, 4, and 5 influence steric hindrance, which can be visualized using molecular electrostatic potential maps .
  • Transition states : Simulating intermediates (e.g., tetrahedral adducts) helps identify rate-limiting steps .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ ~-110 to -120 ppm for aromatic F), while 13C^{13}\text{C} NMR confirms the acyl chloride carbonyl peak at ~170 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 209.96 (C₇H₃Cl₂F₂O⁺) .
  • IR spectroscopy : A strong C=O stretch at ~1770 cm⁻¹ confirms the acyl chloride group .

Advanced: How do competing side reactions (e.g., hydrolysis or Friedel-Crafts acylation) occur during its use, and how can they be mitigated?

  • Hydrolysis : Moisture converts the acyl chloride to 5-chloro-2,4-difluorobenzoic acid. Mitigation: Use anhydrous solvents (e.g., THF) and molecular sieves .
  • Friedel-Crafts acylation : Electron-rich aromatic substrates may undergo unintended acylation. Control via:
    • Temperature : Lower reaction temperatures (<0°C) reduce electrophilicity .
    • Catalyst modulation : Avoid Lewis acids like AlCl₃ unless intentionally promoting acylation .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of corrosive vapors (R34 hazard) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can isotopic labeling (e.g., 18O^{18}\text{O}18O) track mechanistic pathways in reactions involving this compound?

  • Synthesis of labeled analogs : React 18O^{18}\text{O}-enriched H₂O with the acyl chloride to form 18O^{18}\text{O}-benzoic acid, enabling tracking via MS or IR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Basic: What are the solubility properties of this compound, and how do they influence solvent selection?

  • Polar aprotic solvents : High solubility in dichloromethane (DCM) or THF due to dipole interactions with the acyl chloride .
  • Hydrophobic solvents : Limited solubility in hexane; use for recrystallization via solvent-pairing (e.g., DCM/hexane) .

Advanced: What contradictions exist in reported crystallographic data for derivatives of this compound, and how can they be resolved?

  • Discrepancies : Variations in bond angles (e.g., C-Cl vs. C-F) in X-ray structures may arise from crystal packing effects. Resolution:
    • Compare multiple datasets (e.g., Cambridge Structural Database) .
    • Perform DFT geometry optimization to distinguish intrinsic vs. crystal-induced distortions .

Basic: How does the electronic effect of substituents (Cl, F) influence its reactivity compared to unsubstituted benzoyl chlorides?

  • Electron-withdrawing effects : Fluorine (σₚ ~0.15) and chlorine (σₚ ~0.23) increase the carbonyl's electrophilicity, accelerating nucleophilic substitution by ~2–3x vs. benzoyl chloride .
  • Ortho/para-directing : Fluorine at position 2 directs electrophiles to positions 4 and 6 in subsequent reactions .

Advanced: What strategies optimize its use in multi-step syntheses (e.g., drug intermediates) while minimizing degradation?

  • Sequential reaction design : Prioritize acyl chloride reactions early to avoid prolonged storage .
  • In situ generation : Prepare the acyl chloride from the acid immediately before use to prevent hydrolysis .
  • Stabilizers : Add stabilizers like PCl₅ in catalytic amounts to scavenge moisture .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-2,4-difluorobenzoyl chloride
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5-Chloro-2,4-difluorobenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.